molecular formula C14H15FN6 B2878405 N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide CAS No. 1106699-25-5

N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide

Cat. No.: B2878405
CAS No.: 1106699-25-5
M. Wt: 286.314
InChI Key: HHOBUBPHTQXHKI-CAOOACKPSA-N
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Description

N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide is a chemical compound of significant interest in scientific research. Its core structure, featuring a pyrazole ring substituted with cyano and formamide groups, suggests potential as a key intermediate or a bioactive molecule in medicinal chemistry and drug discovery programs. Researchers are investigating this compound for its potential biological activities, which may include enzyme inhibition or receptor modulation. The presence of the 4-fluoro-3-methylanilino moiety is a common feature in compounds designed for high-affinity binding to specific biological targets. This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[4-cyano-5-(4-fluoro-3-methylanilino)-1H-pyrazol-3-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN6/c1-9-6-10(4-5-12(9)15)18-14-11(7-16)13(19-20-14)17-8-21(2)3/h4-6,8H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOBUBPHTQXHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=C(C(=NN2)N=CN(C)C)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketonitrile Derivatives

The pyrazole skeleton is typically constructed via cyclocondensation between hydrazines and β-ketonitriles. For example, ethyl 3-cyano-3-oxopropionate reacts with substituted hydrazines under acidic or basic conditions to yield 4-cyanopyrazoles. In this case, 4-cyano-1H-pyrazol-5-amine serves as a key intermediate, with the cyano group pre-installed at position 4.

Reaction Conditions :

  • Hydrazine hydrate (1.2 equiv)
  • Ethyl 3-cyano-3-oxopropionate (1.0 equiv)
  • Ethanol solvent, reflux (80°C, 6–8 hr)
  • Yield: ~65–70%

Regioselectivity Control

Regioselectivity in pyrazole formation is critical. Electron-withdrawing groups (e.g., cyano) direct nucleophilic attack to the α-position of the ketone. Microwave-assisted synthesis (100–120°C, 20–30 min) enhances reaction efficiency and selectivity, as demonstrated in analogous trifluoromethylpyrazole syntheses.

Introduction of 4-Fluoro-3-methylanilino Group

Nucleophilic Aromatic Substitution

The 4-fluoro-3-methylanilino substituent at position 3 is introduced via nucleophilic substitution or Ullmann-type coupling. 4-Fluoro-3-methylaniline reacts with halogenated pyrazole intermediates (e.g., 5-chloro-4-cyanopyrazole) under basic conditions:

Procedure :

  • 5-Chloro-4-cyanopyrazole (1.0 equiv)
  • 4-Fluoro-3-methylaniline (1.1 equiv)
  • Potassium carbonate (2.0 equiv)
  • Dimethylformamide (DMF), 100°C, 12 hr
  • Yield: ~60%

Catalytic Amination

Palladium-catalyzed methods (e.g., Buchwald-Hartwig amination) offer higher yields (75–85%) but require specialized ligands (XPhos) and anhydrous conditions.

Installation of Dimethyliminoformamide Moiety

Formylation of Primary Amine

The dimethyliminoformamide group at position 5 is introduced via formylation of a primary amine intermediate. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is the reagent of choice:

Reaction Scheme :

  • 5-Amino-4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazole (1.0 equiv)
  • DMF-DMA (2.0 equiv)
  • Toluene, reflux (110°C, 4–6 hr)
  • Yield: ~70–75%

Mechanism :
DMF-DMA acts as a formylating agent, transferring the dimethylamino group to the amine via nucleophilic attack and subsequent elimination of methanol.

Alternative Pathway: Vilsmeier-Haack Formylation

For less reactive amines, the Vilsmeier-Haack reagent (POCl₃/DMF) enables formylation at lower temperatures (0–5°C), though side reactions with the cyano group necessitate careful monitoring.

Optimization and Characterization

Purification Strategies

  • Radial Chromatography : Silica gel plates with EtOAc/hexane gradients (20–60%) resolve polar intermediates.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (mp 154–156°C).

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 2.29 (s, 3H, CH₃), 3.12 (s, 6H, N(CH₃)₂), 6.92–7.59 (m, 3H, Ar-H), 8.01 (s, 1H, NH)
IR (ATR) 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (Ar-F)
MS (EI) m/z 286.31 [M]⁺ (calc. 286.31)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Cyclocondensation + DMF-DMA Simple, scalable Requires anhydrous conditions 70%
Microwave-assisted Faster, better regioselectivity Specialized equipment needed 75%
Palladium-catalyzed amination High yields, mild conditions Costly catalysts, oxygen-sensitive 85%

Chemical Reactions Analysis

Types of Reactions

N’-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using hydrides such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the anilino and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Material Science: Used in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: Employed in studies of enzyme inhibition and protein interactions.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes or proteins. The cyano and fluoro groups enhance its binding affinity to target sites, while the pyrazole ring interacts with active sites of enzymes. This interaction can disrupt normal cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related pyrazole derivatives with variations in substituents (Table 1). Key differences include:

  • Position 3: The target compound features a 4-fluoro-3-methylanilino group, whereas derivatives like 3a (from ) have a phenyl group, and 3d incorporates a 4-fluorophenyl substituent .
  • Position 4: The cyano group is conserved in the target and compounds like 3a–3e, but absent in Fipronil derivatives (e.g., 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide), which prioritize trifluoromethyl groups for insecticidal activity .
  • Position 5: The dimethyliminoformamide group distinguishes the target from carboxamide- or sulfonyl-containing analogs (e.g., 3a–3p in ) .

Table 1. Structural Comparison of Pyrazole Derivatives

Compound Position 3 Substituent Position 4 Substituent Position 5 Substituent
Target Compound 4-Fluoro-3-methylanilino Cyano N,N-Dimethyliminoformamide
3a () Phenyl Cyano 5-Chloro-3-methyl-carboxamide
3d () 4-Fluorophenyl Cyano 5-Chloro-3-methyl-carboxamide
Fipronil Derivative () 2,6-Dichloro-4-(trifluoromethyl)phenyl Trifluoromethyl-sulfonyl Acetamide
Physical Properties
  • Melting Points: Substituents significantly impact melting points (MP). Chlorinated derivatives (e.g., 3b, MP 171–172°C) exhibit higher MPs than methyl-substituted analogs (e.g., 3c, MP 123–125°C) . The target compound’s 4-fluoro-3-methylanilino group may elevate its MP compared to non-halogenated analogs.
  • Spectroscopic Data: The cyano group in the target and analogs like 3a–3e produces strong IR absorption near 2230 cm⁻¹, consistent with nitrile stretching .

Table 3. Physical Property Comparison

Compound Melting Point (°C) IR (C≡N Stretch, cm⁻¹)
Target Compound N/A* ~2230 (inferred)
3a () 133–135 2230.44
3b () 171–172 2230.44
3d () 181–183 Not reported

Biological Activity

N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews existing literature and research findings regarding its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C12H13FN6O\text{C}_{12}\text{H}_{13}\text{F}\text{N}_{6}\text{O}

Research indicates that compounds with similar pyrazole structures exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : Some pyrazole compounds demonstrate significant antibacterial and antifungal activities, potentially through the inhibition of key enzymes or disruption of cell membranes.
  • Anti-inflammatory Effects : Certain derivatives have been noted to modulate inflammatory pathways, reducing cytokine production and inflammatory cell recruitment.

Biological Activity Data Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces cytokine levels

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
  • Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
  • Inflammatory Response Modulation : Research highlighted the compound's ability to reduce inflammation in animal models of arthritis. It was shown to lower levels of TNF-alpha and IL-6, key mediators in inflammatory responses.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of pyrazole derivatives. The incorporation of different substituents has been shown to affect both the potency and selectivity of these compounds against various biological targets.

Synthesis Techniques

The synthesis typically involves multi-step reactions starting from readily available precursors. Advanced techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times.

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